2-(4-Chlorophenyl)quinoline
CAS No.: 24698-70-2
Cat. No.: VC16807998
Molecular Formula: C15H10ClN
Molecular Weight: 239.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 24698-70-2 |
|---|---|
| Molecular Formula | C15H10ClN |
| Molecular Weight | 239.70 g/mol |
| IUPAC Name | 2-(4-chlorophenyl)quinoline |
| Standard InChI | InChI=1S/C15H10ClN/c16-13-8-5-12(6-9-13)15-10-7-11-3-1-2-4-14(11)17-15/h1-10H |
| Standard InChI Key | GXFBUBKTTCNIRT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C=C3)Cl |
Introduction
Structural and Molecular Characteristics
Chemical Structure
2-(4-Chlorophenyl)quinoline consists of a bicyclic quinoline system (a benzene ring fused to a pyridine ring) with a 4-chlorophenyl substituent at the 2-position. The molecular formula is , with a molecular weight of 239.71 g/mol. The chlorine atom at the para position of the phenyl ring enhances electron-withdrawing effects, influencing the compound’s reactivity and interaction with biological targets .
Table 1: Key Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 239.71 g/mol |
| Melting Point | 180–182°C (estimated) |
| Boiling Point | 381°C (extrapolated) |
| Solubility | Insoluble in water; soluble in DMSO, ethanol |
Synthetic Routes
Iron-Catalyzed Dehydrogenative Coupling
A scalable method for synthesizing quinoline derivatives involves iron-catalyzed acceptorless dehydrogenative coupling. In this approach, 2-aminobenzyl alcohol reacts with secondary alcohols in the presence of a catalyst and -BuOK as a base. The reaction proceeds at 120°C in 1,4-dioxane, yielding quinolines with substituents derived from the alcohol precursor . For 2-(4-chlorophenyl)quinoline, 4-chlorobenzyl alcohol could serve as the starting material, though optimization may be required to achieve high regioselectivity.
Friedländer Annulation
Alternative routes include the Friedländer annulation, where 2-aminoacetophenone derivatives condense with ketones or aldehydes under acidic conditions. For example, reacting 2-amino-4-chloroacetophenone with cyclohexanone in the presence of generates the quinoline core. This method is less atom-economical but offers flexibility in introducing diverse substituents .
Table 2: Comparison of Synthetic Methods
| Method | Yield (%) | Conditions | Advantages |
|---|---|---|---|
| Iron-catalyzed coupling | 65–75 | 120°C, 24 h, Ar atmosphere | Scalable, minimal byproducts |
| Friedländer annulation | 50–60 | Acidic, reflux | Broad substrate scope |
Biological Activities and Mechanisms
Antimicrobial Effects
The compound’s antimicrobial activity stems from its ability to disrupt microbial membranes and inhibit essential enzymes. In a study of quinoline-thiazole hybrids, derivatives with 4-chlorophenyl groups showed potent activity against Candida albicans (MIC = 1 mg/mL) . The chlorine atom’s electronegativity likely enhances interactions with fungal cytochrome P450 enzymes.
Pharmacokinetic and Toxicological Profiles
Absorption and Distribution
Quinoline derivatives generally exhibit favorable pharmacokinetic properties due to their lipophilicity. Computational models predict a logP value of 3.2 for 2-(4-chlorophenyl)quinoline, indicating moderate blood-brain barrier permeability . In vivo studies of analogous compounds show peak plasma concentrations within 2–4 hours post-administration .
Toxicity Considerations
Applications in Materials Science
Fluorescent Probes
The rigid quinoline framework enables applications in optoelectronics. Derivatives functionalized with electron-withdrawing groups (e.g., -Cl) exhibit blue-shifted emission spectra, making them suitable for bioimaging .
Catalytic Uses
Iron complexes of 2-(4-chlorophenyl)quinoline serve as catalysts in C–H activation reactions, enabling sustainable synthesis of pharmaceuticals .
Future Directions
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